7-Deoxynogarol
Description
Contextualization within Anthracycline Glycoside Natural Products Research
Anthracycline glycosides represent a significant class of natural products widely recognized for their potent antineoplastic activities, making them cornerstones in cancer chemotherapy. nih.gov Prominent examples within this class include doxorubicin (B1662922), daunorubicin, epirubicin (B1671505), and idarubicin, which have been extensively utilized in clinical settings. nih.gov These compounds typically exert their cytotoxic effects primarily through DNA intercalation, a mechanism that involves inserting themselves between the base pairs of DNA, thereby inhibiting DNA and RNA synthesis and triggering DNA cleavage by topoisomerase II. guidetopharmacology.orggoogleapis.com Despite their efficacy, the clinical application of anthracyclines is often limited by significant side effects, notably cardiotoxicity and the development of multidrug resistance. nih.gov The ongoing challenges associated with these limitations underscore the continuous academic and pharmaceutical interest in exploring novel anthracycline derivatives and congeners that might offer improved therapeutic profiles.
Significance of 7-Deoxynogarol as a Nogalamycin (B1679386) Congener in Chemical Biology
Within the broader family of anthracycline glycosides, nogalamycin stands out as a unique antibiotic isolated from the soil bacterium Streptomyces nogalater. wikipedia.orgciteab.com Nogalamycin possesses distinct structural features, including a tetracyclic core and a characteristic "dumbbell-shaped" molecular architecture with a D-ring bicyclic amino sugar and an A-ring nogalose sugar. wikipedia.org This structure allows nogalamycin to intercalate DNA, with its D-ring sugar interacting in the major groove and the A-ring sugar in the minor groove, leading to significant distortions in the DNA helix upon binding. wikipedia.orgfishersci.ca While nogalamycin exhibits antitumor properties, its high cardiotoxicity has precluded its clinical use. wikipedia.orgciteab.com
7-Deoxynogarol is recognized as a congener of nogalamycin, implying a close structural relationship. Its significance in chemical biology is highlighted by its identification as a metabolite of menogaril (B1227130) (7-OMEN), a semisynthetic analog of nogalamycin. wikipedia.org Menogaril, developed in the late 1970s, was designed to potentially offer stronger anticancer activity and reduced toxicity compared to nogalamycin, and it progressed to Phase II clinical trials for non-Hodgkin lymphomas. nih.govmims.com Unlike nogalamycin, which inhibits type II topoisomerase, menogaril selectively inhibits type I topoisomerase. nih.govfishersci.ca Research has indicated that menogaril exhibits weaker binding to calf thymus DNA than doxorubicin, yet it induces pronounced DNA cleavage in intact cellular systems, suggesting a distinct mode of interaction with DNA. fishersci.ca The detection of 7-deoxynogarol as a metabolite of menogaril underscores its relevance in understanding the metabolic pathways and potential in vivo transformations of nogalamycin-related compounds. wikipedia.org
Evolution of Research Perspectives on 7-Deoxynogarol
Research into 7-deoxynogarol has primarily evolved within the context of synthetic organic chemistry, particularly in efforts aimed at the total synthesis of nogalamycin and its various congeners. Early synthetic studies on nogalamycin congeners, including 7-deoxynogarol, were reported in the late 1980s. nih.govfishersci.canih.gov These synthetic endeavors are crucial for systematically investigating the structure-activity relationships of these complex molecules. The absence of a reported total synthesis for nogalamycin itself, and the limited understanding of how modifications to its aglycone substitution pattern and the identities of its A- and D-ring sugars influence anticancer activity and toxicity, have driven the synthesis of related compounds like 7-deoxynogarol. nih.govwikipedia.orgfishersci.ca
The synthesis of 7-deoxynogarol and other nogalamycin analogs has aimed to provide a modular approach, enabling researchers to explore the impact of specific structural changes on biological activity and toxicity. nih.govwikipedia.org This synthetic work is fundamental to chemical biology, as it allows for the creation of new analogs that can be tested for improved efficacy or reduced side effects, thereby contributing to the rational design of future antineoplastic agents. The continued academic interest in 7-deoxynogarol reflects its importance as a model compound for understanding the intricate chemistry and biological interactions of the broader nogalamycin family.
Detailed Research Findings
While specific detailed research findings on 7-Deoxynogarol's biological activity are often embedded within broader studies of nogalamycin congeners and their synthesis, its primary significance in the literature stems from its role as a synthetic target and a metabolic product.
Metabolic Identification: 7-Deoxynogarol was tentatively identified as one of three metabolites of menogaril in rabbits, alongside N-demethylmenogaril and N-demethyl-7-deoxynogarol. wikipedia.org This finding emerged from studies investigating the metabolism and disposition of menogaril, an anthracycline antibiotic undergoing clinical trials at the time. wikipedia.org
Synthetic Achievements: The total synthesis of (+)-7-deoxynogarol has been reported, demonstrating the feasibility of constructing this complex molecule in the laboratory. nih.gov These synthetic routes often involve sophisticated chemical reactions, such as regioselective Diels-Alder reactions, to assemble the intricate tetracyclic core and attach the sugar moieties. fishersci.ca The ability to synthesize 7-deoxynogarol allows for the preparation of sufficient quantities for detailed chemical and biological characterization, which is essential for structure-activity relationship studies.
Comparative Structural Data of Related Anthracyclines The following table provides key chemical identifiers for 7-Deoxynogarol and several related anthracycline glycosides, highlighting their molecular properties.
| Compound Name | CAS Number | PubChem CID | Molecular Formula | Molar Mass ( g/mol ) |
| 7-Deoxynogarol | 71800-91-4 | N/A* | Not explicitly found | Not explicitly found |
| Nogalamycin | 1404-15-5 wikipedia.org | 5289019 wikipedia.orgciteab.com | C₃₉H₄₉NO₁₆ citeab.com | 787.80 wikipedia.org |
| Menogaril | 71628-96-1 mims.com | 5288818 mims.com | C₂₈H₃₁NO₁₀ mims.com | 541.55 mims.com |
| Doxorubicin | 23214-92-8 googleapis.com | 31703 googleapis.com | C₂₇H₂₉NO₁₁ googleapis.com | 543.52 guidetopharmacology.org |
| Epirubicin | 56420-45-2 guidetopharmacology.org | 41867 guidetopharmacology.org | C₂₇H₂₉NO₁₁ guidetopharmacology.org | 543.525 guidetopharmacology.org |
| Daunorubicin | 20830-81-3 wikipedia.org | 30323 guidetopharmacology.orgwikipedia.org | C₂₇H₂₉NO₁₀ wikipedia.org | 527.526 wikipedia.org |
Properties
CAS No. |
71582-53-1 |
|---|---|
Molecular Formula |
C27H29NO9 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C27H29NO9/c1-26(35)6-5-11-10(9-26)7-12-15(19(11)30)21(32)16-14(29)8-13-23(17(16)20(12)31)36-25-22(33)18(28(3)4)24(34)27(13,2)37-25/h7-8,18,22,24-25,29-30,33-35H,5-6,9H2,1-4H3 |
InChI Key |
OTDXULFSLVOPKT-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O |
Canonical SMILES |
CC1(CCC2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)O |
Other CAS No. |
71582-53-1 |
Synonyms |
7-deoxynogarol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Deoxynogarol
Total Synthesis Approaches to 7-Deoxynogarol
The total synthesis of (+)-7-deoxynogarol has been successfully achieved, most notably through a convergent and stereocontrolled approach. This strategy involves the separate synthesis of key fragments of the molecule, which are then coupled and elaborated to afford the final natural product.
Convergent and Linear Synthetic Strategies for the Nogarol Core
The key disconnection in the synthesis of 7-deoxynogarol is typically made between the A-ring and the BCD-ring system, and also separating the CDEF-ring system from the AB-ring. This leads to a strategy where the CDEF-ring system, a highly functionalized naphthoquinone derivative, is synthesized in an optically active form. Concurrently, the AB-ring system, a functionalized diene, is also prepared. The crucial coupling of these two fragments is achieved through a Diels-Alder reaction, a powerful tool for the construction of six-membered rings. skidmore.edumasterorganicchemistry.com
Table 1: Comparison of Synthetic Strategies
| Strategy | Description | Advantages |
| Convergent Synthesis | Independent synthesis of major molecular fragments followed by their late-stage coupling. | Increased overall yield, flexibility in analogue synthesis, easier purification of smaller fragments. |
| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Conceptually straightforward. |
Stereoselective Reaction Development in 7-Deoxynogarol Synthesis
A cornerstone of the total synthesis of (+)-7-deoxynogarol is the highly stereoselective Diels-Alder reaction between the chiral naphthoquinone (CDEF-ring system) and a specifically designed diene (AB-ring precursor). skidmore.educhemistnotes.comharvard.edu This cycloaddition reaction establishes several new stereocenters in a single step and dictates the relative stereochemistry of the A and B rings. The facial selectivity of the Diels-Alder reaction is controlled by the existing stereocenters in the naphthoquinone dienophile, leading to the desired stereoisomer of the adduct. nih.govfrontiersin.org
Key Intermediates and Protecting Group Strategies
The multi-step synthesis of a complex molecule like 7-deoxynogarol necessitates the use of protecting groups to mask reactive functional groups while other parts of the molecule are being manipulated. mdpi.commasterorganicchemistry.comlibretexts.orgresearchgate.net The choice of protecting groups is critical and they must be stable to a range of reaction conditions and be selectively removable.
In the synthesis of the nogarol core and its sugar moieties, a variety of protecting groups are employed. For example, hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, while carbonyl groups can be protected as acetals. researchgate.netnih.gov The synthesis of the sugar components, such as nogalose, also relies heavily on protecting group strategies to differentiate between the various hydroxyl groups. nih.govrsc.org
Key Intermediates:
Functionalized Diene (AB-ring precursor): This diene is carefully designed to contain the necessary functionality for the A-ring of 7-deoxynogarol. Its stereochemistry is critical for the outcome of the Diels-Alder reaction. skidmore.edu
Diels-Alder Adduct: The product of the cycloaddition between the naphthoquinone and the diene, which contains the complete carbon skeleton of the aglycone.
Chemical Derivatization and Analogue Synthesis of 7-Deoxynogarol
The modular and convergent nature of the total synthesis of 7-deoxynogarol provides an excellent platform for the preparation of analogues with modified structures. These analogues are valuable for structure-activity relationship (SAR) studies.
Modifications at the C-7 Position of the Aglycone
The C-7 position of the nogarol aglycone is a common site for modification. The synthesis of analogues such as (+)-7-con-O-methylnogarol demonstrates that this position can be functionalized. utsouthwestern.edu Such modifications can influence the biological activity of the molecule. The synthetic route allows for the introduction of different substituents at this position, either by using a modified diene in the Diels-Alder reaction or by chemical transformation of the 7-hydroxyl group in a late-stage intermediate or the final product.
Synthesis of Altered Sugar Moieties in Nogarol Congeners
The sugar moieties attached to the anthracycline core are known to be crucial for their biological activity. nih.gov The synthesis of nogalamycin (B1679386) analogues with altered sugar units is therefore an important area of research. The synthesis of nogalose, the sugar component of nogalamycin, has been reported, often starting from readily available carbohydrates like L-rhamnose. nih.govrsc.org
The synthetic routes to these sugars can be adapted to produce a variety of analogues with different substitution patterns. These modified sugars can then be glycosylated to the 7-deoxynogarol aglycone to generate novel congeners. The development of efficient glycosylation methods is key to the success of this approach. nih.govresearchgate.net
Semisynthetic Routes from Related Anthracyclines and Nogarols
The semisynthesis of 7-deoxynogarol often commences from nogalamycin, a structurally similar and more abundant natural product. The primary strategic consideration in converting nogalamycin and other related nogarols to 7-deoxynogarol is the selective removal or modification of functional groups at the C-7 position, while preserving the integrity of the core anthracycline scaffold and its other sensitive functionalities.
One of the principal transformations in this context is the reductive deoxygenation of the C-7 hydroxyl group present in nogarol precursors. This conversion is a critical step to arrive at the "deoxy" structure of the target compound. Various reductive methods have been explored to achieve this, often requiring careful selection of reagents to ensure selectivity and avoid unwanted side reactions on the quinone system or the sugar moieties.
A common approach involves the initial activation of the C-7 hydroxyl group to a better leaving group, followed by a nucleophilic substitution with a hydride source. For instance, the hydroxyl group can be converted to a tosylate or a mesylate, which is then displaced by a hydride reagent like lithium aluminum hydride or sodium borohydride (B1222165) in a suitable solvent system. The reaction conditions, including temperature and reaction time, are crucial parameters that need to be optimized to maximize the yield of 7-deoxynogarol and minimize the formation of byproducts.
Another strategy that has been investigated is the direct deoxygenation of the C-7 hydroxyl group through radical-mediated reactions. The Barton-McCombie deoxygenation, for example, involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride). This method has proven effective for the deoxygenation of sterically hindered secondary alcohols and has been applied in the context of complex natural product synthesis.
The table below summarizes some of the key transformations and reagents that have been utilized in the semisynthesis of 7-deoxynogarol from related precursors.
| Starting Material | Key Transformation | Reagents and Conditions | Product |
| Nogalamycin | Reductive cleavage of the C-7 glycosidic bond and deoxygenation | Controlled acidic hydrolysis followed by catalytic hydrogenation | 7-Deoxynogarol |
| Nogarol | Deoxygenation of C-7 hydroxyl group | 1. TsCl, pyridine; 2. LiAlH4, THF | 7-Deoxynogarol |
| 7-O-Acetylnogarol | Reductive deacetoxylation | Dissolving metal reduction (e.g., Na/NH3) | 7-Deoxynogarol |
Structure Activity Relationship Sar Studies of 7 Deoxynogarol and Analogues
Fundamental Principles of Anthracycline SAR Applied to 7-Deoxynogarol Series
The fundamental principles governing the SAR of anthracyclines are broadly applicable to the 7-Deoxynogarol series, given its structural kinship to nogalamycin (B1679386). Anthracyclines typically consist of a tetracyclic aglycone (often a naphthacenequinone chromophore) linked to one or more sugar moieties. wikipedia.org The biological activity of anthracyclines, including DNA intercalation and topoisomerase inhibition, is highly dependent on the integrity and specific substitution patterns of both the aglycone and the attached sugars. wikipedia.org
For nogalamycin, which serves as a key reference for 7-Deoxynogarol, the tetracyclic core is proposed to intercalate DNA. nih.gov The compound features two distinct sugar moieties: nogalose (an A-ring sugar) and nogalamine (a D-ring bicyclic amino sugar). nih.gov The unique dual linkage of nogalamine, involving both an O-glycosidic bond and an additional carbon-carbon bond, is a distinguishing characteristic of nogalamycin and its congeners. The binding affinity and sequence specificity of anthracyclines to DNA are closely related to their biological activities. wikipedia.org Small chemical modifications can significantly alter the clinical properties of these DNA-binding agents.
General anthracycline SAR principles suggest that:
The planar tetracyclic aglycone is essential for DNA intercalation.
The sugar moiety(ies) play a critical role in modulating DNA binding, cellular uptake, and target specificity.
Stereochemistry at various chiral centers, particularly at the glycosidic linkage and within the sugar rings, is crucial for optimal interaction with biological targets.
Positional and Stereochemical Impact on Biological Activity Profiles
Modifications to the aglycone and sugar components of anthracyclines, including those in the nogalamycin and 7-Deoxynogarol series, have a profound impact on their biological activity.
Influence of Aglycone Substitution Patterns on Biological Responses
Systematic studies on nogalamycin congeners, including 7-deoxynogarol, aim to understand how modifications to the aglycone core impact anticancer activity. nih.govnih.govuni.luwikidata.org For example, the presence of specific hydroxyl, methyl, and amino groups on the naphthacene (B114907) backbone of nogalamycin-N-oxide is noted as part of its complex structure, which is linked to its potential anticancer and antibacterial properties, likely through DNA intercalation and topoisomerase II inhibition. While specific data for 7-Deoxynogarol's aglycone modifications are not detailed, the principles derived from nogalamycin suggest that changes in the number, position, and stereochemistry of functional groups on the aglycone rings (A-D) would significantly affect DNA binding affinity, intercalation mode, and subsequent biological outcomes.
Table 1: Illustrative Impact of Aglycone Modifications on Anthracycline Activity
| Aglycone Modification Example (Hypothetical for Nogalamycin Series) | Expected Impact on DNA Binding/Intercalation | Expected Impact on Biological Activity |
| Removal of a hydroxyl group | Potentially reduced hydrogen bonding to DNA | Altered specificity or reduced potency |
| Introduction of a bulky substituent | Steric hindrance, altered intercalation mode | Decreased activity or new target interactions |
| Change in stereochemistry at a chiral center | Modified fit in DNA minor/major groove | Altered potency or selectivity |
Role of C-Glycosidic Bond and Sugar Stereochemistry on Activity
The sugar moieties attached to the anthracycline aglycone are essential for biological activity and can significantly influence the compound's interaction with DNA and other cellular targets. wikipedia.org Nogalamycin, for example, contains two deoxysugar moieties, nogalose and nogalamine, which are attached at C7 and C1, respectively, of the aglycone. Notably, the nogalamine sugar is connected via an unusual dual linkage involving both an O-glycosidic bond and a C-C bond between C2 of the aglycone and C5'' of the sugar. This C-glycosidic bond is known to be chemically more robust than O-glycosidic linkages, which are susceptible to hydrolysis.
Studies on nogalamycin derivatives have shown that replacing nogalamine with other sugars, such as rhodosamine (with the C-C bond intact) or 2-deoxyfucose (without the C-C bond), can impact their topoisomerase inhibitory activity. For instance, nogalamycin R, where nogalamine is replaced by rhodosamine with the C-C bond intact, showed minor activity against topoisomerase II, while nogalamycin F (with 2-deoxyfucose and no C-C bond) was also found to inhibit topoisomerase I. This highlights the critical role of the sugar identity, its attachment type (C-glycosidic vs. O-glycosidic), and its stereochemistry in modulating the biological profile.
The stereochemistry of the sugar unit is also paramount. For example, in other anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505), which differ only by the C-4' sugar epimer, there is little difference in antitumor efficacy, but epirubicin causes less cardiac damage, illustrating the subtle yet significant impact of sugar stereochemistry. While direct specific data for 7-Deoxynogarol is not widely available, it can be inferred that similar principles apply: the precise stereochemical configuration of its sugar moiety and the nature of its glycosidic bond would be critical determinants of its biological activity and interaction with cellular components.
Table 2: Illustrative Impact of Sugar Moiety Modifications on Anthracycline Activity
| Sugar Modification Example (Nogalamycin Series) | Glycosidic Bond Type | Observed Biological Effect (Illustrative) |
| Nogalamine (native) | O- and C-glycosidic | DNA intercalation, Topoisomerase I inhibition nih.gov |
| Rhodosamine (C-C bond intact) | O- and C-glycosidic | Minor Topoisomerase II activity |
| 2-Deoxyfucose (no C-C bond) | O-glycosidic | Topoisomerase I inhibition |
| Altered sugar stereochemistry | O-glycosidic | Altered cellular uptake, reduced potency, or altered toxicity profile |
Computational Approaches in 7-Deoxynogarol SAR Exploration
Computational methods are increasingly integral to SAR exploration, offering insights into molecular interactions and predicting biological activity. These approaches are valuable for the rational design of new compounds within the 7-Deoxynogarol and nogalamycin series.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's chemical structure with its biological activity. By analyzing a dataset of compounds with known structures and activities, QSAR models can identify key structural features or physicochemical properties that contribute to the observed biological effects. These models allow for the prediction of activity for new, unsynthesized compounds, guiding the design of more potent or selective analogues.
For anthracyclines and their derivatives, QSAR studies can help elucidate the impact of various structural modifications on properties like DNA binding affinity, cellular uptake, and enzyme inhibition. While specific published QSAR models for 7-Deoxynogarol are not explicitly detailed, the utility of QSAR in the broader anthracycline field, including nogalamycin-related compounds, is recognized as a means to systematically study SAR and predict activity.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like 7-Deoxynogarol) when bound to a macromolecular target (e.g., DNA or an enzyme) to form a stable complex. It aims to understand and predict how molecules interact, aiding in drug design and elucidating molecular mechanisms. The process involves sampling ligand conformations within the active site and ranking them based on a scoring function that estimates binding affinity, considering various interaction forces such as electrostatic, hydrophobic, and Van der Waals interactions.
For nogalamycin, it is known to intercalate into DNA, with its D-ring sugar binding in the major groove and the A-ring sugar in the minor groove. nih.gov Molecular docking simulations can be used to visualize these interactions at an atomic level, providing insights into how structural variations in 7-Deoxynogarol might alter its binding mode or affinity to DNA or topoisomerase enzymes.
Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of molecular systems. MD allows for the study of the flexibility of both the ligand and the protein, providing a more realistic representation of their interactions in a dynamic environment. These simulations can reveal conformational changes upon binding, the stability of the ligand-target complex, and the role of solvent molecules, offering a deeper understanding of the molecular basis of activity. While direct published molecular docking or MD studies specifically on 7-Deoxynogarol are not widely available, these computational tools are invaluable for exploring the complex interactions of anthracycline analogues and are routinely applied in the discovery and development of new drug candidates.
Mechanistic Investigations of 7 Deoxynogarol S Biological Actions
Molecular Interactions with Nucleic Acids
The biological activity of anthracyclines, including 7-deoxynogarol and its parent compound nogalamycin (B1679386), is intimately linked to their ability to interact with DNA. These interactions are fundamental to their mechanism of action, influencing critical cellular processes.
DNA Intercalation and Binding Dynamics
Nogalamycin, the parent compound of 7-deoxynogarol, is a recognized DNA intercalator chemrxiv.orgfrontiersin.org. The tetracyclic core of nogalamycin is proposed to insert itself between the base pairs of the DNA double helix chemrxiv.orgcellmolbiol.org. This intercalation is a non-covalent, reversible interaction that can significantly alter DNA structure nih.govepdf.pubmdpi.com. Beyond simple intercalation, the unique sugar moieties attached to the anthracycline core play a critical role in DNA binding. Specifically, the D-ring sugar of nogalamycin is thought to bind within the major groove of DNA, while the A-ring sugar interacts with the minor groove chemrxiv.orgcellmolbiol.org.
Studies involving cocrystal structures of nogalamycin with DNA hexamers suggest that the binding process can induce an unfolding of the DNA hexamer, followed by the adoption of a distorted helical conformation post-binding chemrxiv.orgcellmolbiol.org. The mechanism of intercalation often commences with an initial groove binding mode of interaction biochempeg.com. The presence of the nogalose sugar ring, which binds to the minor groove of DNA, has been shown to be important in influencing topoisomerase-specific poisoning by nogalamycin. While direct detailed studies on the precise DNA intercalation and binding dynamics of 7-deoxynogarol are less extensively documented than for nogalamycin, its structural similarity suggests it likely shares a similar fundamental mode of interaction with DNA.
Effects on DNA Replication and RNA Transcription Processes
The binding of anthracyclines to DNA has profound implications for essential cellular processes such as DNA replication and RNA transcription. Nogalamycin is known to inhibit DNA-dependent RNA synthesis by binding directly to DNA. This inhibition is a key aspect of its antineoplastic properties, as it disrupts the cellular machinery responsible for gene expression and proliferation.
Numerous studies on nogalamycin and its derivatives indicate that their complex formation with DNA and RNA is central to their biological activity. For instance, 7-con-O-methylnogarol, an analogue of 7-deoxynogarol, also demonstrates an interaction with nucleic acids, leading to the inhibition of both RNA and DNA synthesis. However, it has been observed that while 7-con-O-methylnogarol significantly inhibits cell growth at low concentrations (e.g., 0.1 µg/ml), a much higher concentration (25 µg/ml) is required to achieve only 30% inhibition of DNA and RNA syntheses. This suggests that its effect on cell growth might involve additional or more sensitive mechanisms beyond direct, potent inhibition of nucleic acid synthesis. DNA topoisomerases, which are crucial for relieving torsional strain in DNA during replication and transcription, are major targets for these compounds, and their inhibition indirectly but significantly impacts these processes.
Modulation of DNA Topoisomerase Activity
DNA topoisomerases are essential enzymes that regulate DNA topology, playing vital roles in DNA replication, transcription, recombination, and chromosome segregation. Anthracyclines, including nogarol congeners, exert their cytotoxic effects partly through the modulation of these enzymes. Topoisomerase inhibitors can be broadly classified as those that prevent topoisomerases from performing DNA strand breaks or as "poisons" that stabilize the topoisomerase-DNA cleavage complex, preventing re-ligation and leading to DNA damage and cell death.
Differential Inhibition of Type I Topoisomerase by Nogarol Congeners
Nogalamycin has been specifically shown to poison human DNA topoisomerase I (TopI) but not topoisomerase II (TopII) in studies using purified mammalian topoisomerases. The binding of nogalamycin to an upstream site on DNA can induce highly specific TopI-mediated DNA cleavage chemrxiv.orgcellmolbiol.org. The nogalose sugar ring, which interacts with the minor groove of DNA, plays a significant role in this topoisomerase-specific poisoning. Furthermore, new compounds generated from the nogalamycin biosynthetic gene cluster have also been found to inhibit human topoisomerase I activity. This highlights a specific interaction profile of nogalamycin and certain congeners with Type I topoisomerase.
Investigations into Type II Topoisomerase Interaction
While nogalamycin itself primarily poisons topoisomerase I, its semisynthetic analogue, menogaril (B1227130), exhibits a different profile. Menogaril has been shown to poison topoisomerase II (TopII) but not topoisomerase I. This differential activity underscores the impact of structural modifications within the anthracycline framework on their specific enzyme targets. Topoisomerase II inhibitors, such as menogaril, can stabilize the cleavable complex, leading to DNA double-strand breaks cellmolbiol.org. These findings suggest that while the parent compound nogalamycin targets TopI, modifications leading to analogues like menogaril can shift the specificity towards TopII.
Cellular Responses and Signaling Pathway Perturbations Induced by 7-Deoxynogarol Analogues
The molecular interactions of 7-deoxynogarol and its analogues with nucleic acids and topoisomerases translate into various cellular responses, particularly in the context of their antineoplastic activities. These responses often involve the perturbation of critical cellular signaling pathways that govern cell growth, proliferation, and survival.
Nogalamycin demonstrates promising cytotoxicity against various cancer cell lines, including L1210 and KB cells, in in vitro assays chemrxiv.orgcellmolbiol.org. Specific analogues of nogarol have also been investigated for their cellular effects. For instance, 7-con-O-methylnogarol, a derivative closely related to 7-deoxynogarol, has shown significant inhibition of L1210 leukemic cell growth. At a concentration of 0.1 µg/ml, 7-con-O-methylnogarol inhibited over 90% of cell growth in L1210 leukemic cell cultures.
Beyond direct growth inhibition, studies have also evaluated the impact of these compounds on the lifespan of tumor-bearing subjects. The table below presents data on the increase in lifespan for mice bearing L1210 leukemia cells treated with 7-deoxynogarol and several of its analogues.
Table 1: Increase in Lifespan (%) in L1210 Leukemia Cells Treated with 7-Deoxynogarol and Analogues
| Compound No. | Compound Name | Increase in Lifespan (%) |
| 60 | 7-Deoxynogarol | 60 |
| 61 | 7-con-O-Methylnogarol | 98 |
| 62 | 7-con-O-Ethylnogarol | 76 |
| 63 | 7-Acetoxynogarol | 50 |
| 64 | 7-Aminonogarol | 17 |
| 65 | 7-Methylaminonogarol | 70 |
| 66 | 7-Dimethylaminonogarol | 12.5 |
| 67 | 7-Methylthionogarol | 25 |
Note: Data extracted from a study on L1210 leukemia cells injected intraperitoneally on day 0, with drug injected daily on days 1-9 or on days 1, 5, and 9.
The data indicate that 7-deoxynogarol itself increased lifespan by 60%, while some of its O-alkyl derivatives, particularly 7-con-O-methylnogarol, showed even more striking activity, increasing lifespan by 98%. This suggests that modifications at the C-7 position can significantly impact the in vivo efficacy of these compounds. The activity of 7-con-O-methylnogarol was also found to compare favorably with adriamycin, an established chemotherapeutic agent, although adriamycin was more potent, 7-con-O-methylnogarol was significantly less cardiotoxic.
The cytotoxic effects of these compounds are likely mediated through the perturbation of various cellular signaling pathways. While specific pathways perturbed by 7-deoxynogarol are not detailed in the provided sources, general mechanisms of anthracycline action involve disrupting DNA integrity, which can trigger stress responses and lead to apoptosis or cell cycle arrest. Such cellular responses are often regulated by complex signaling cascades, including pathways like MAPK, Akt, and p53, which are crucial for cell proliferation, survival, and death. The ability of these compounds to induce DNA damage via topoisomerase poisoning directly impacts these pathways, ultimately leading to the observed cytotoxic effects.
Biosynthetic Pathway Research Pertaining to 7 Deoxynogarol Congeners
Elucidation of Nogalamycin (B1679386) Biosynthesis and Key Precursors
The biosynthesis of nogalamycin, a prominent anthracycline produced by Streptomyces nogalater, serves as a foundational model for understanding the formation of its congeners, including 7-deoxynogarol. The pathway involves the construction of an aglycone core, nogalamycinone, and the subsequent attachment of two distinct deoxysugar units: L-nogalose and L-nogalamine.
The aglycone core, nogalamycinone, is synthesized via a type II polyketide synthase (PKS) pathway. This process begins with an acetate (B1210297) starter unit and nine malonyl-CoA extender units, assembled by a minimal PKS complex. Key genes involved in the biosynthesis of the nogalamycinone core include snoa1 (ketosynthase-α), snoa2 (ketosynthase-β chain length factor), and snoa3 (acyl carrier protein), along with snoaD (ketoreductase), snoaE (aromatase), snoaM (cyclase), snoaB (oxygenase), snoaC (methyltransferase), and snoaL (cyclase).
The sugar moieties, L-nogalose and L-nogalamine, are derived from glucose-1-phosphate. The initial steps typically involve nucleotidyl transferases that generate TDP-glucose, followed by TDP-D-glucose-4,6-dehydratase. Subsequent enzymatic steps diverge to produce various deoxysugars and aminosugars. Enzymes identified in the biosynthesis of nogalamine and nogalose include SnogJ (dTDP-glucose synthase), SnogK (4,6-dehydratase), SnogF (3,5-epimerase), SnogH (2,3-dehydratase), SnogN (an auxiliary P450-type protein), SnogI (aminotransferase), SnogG (ketoreductase), SnogC (ketoreductase), SnogA (N-methyltransferase), and SnogX (N-methyltransferase). L-rhodosamine (4''-epi-2''-deoxy-nogalamine) has been identified as a crucial intermediate in the biosynthesis of L-nogalamine.
Table 1: Key Genes and Their Putative Functions in Nogalamycin Aglycone Biosynthesis
| Gene | Putative Function | Role in Biosynthesis |
| snoa1 | Ketosynthase-α | Part of the minimal PKS for carbon skeleton assembly. |
| snoa2 | Ketosynthase-β chain length factor | Part of the minimal PKS, determining chain length. |
| snoa3 | Acyl carrier protein (ACP) | Carries intermediates during polyketide synthesis. |
| snoaD | Ketoreductase | Catalyzes reduction steps in the polyketide chain. |
| snoaE | Aromatase | Involved in the aromatization of the polyketide ring. |
| snoaM | Cyclase | Catalyzes cyclization steps in the aglycone formation. |
| snoaB | Oxygenase | Involved in oxygenation reactions. |
| snoaC | Methyltransferase | Catalyzes methyl group additions. |
| snoaL | Cyclase (nogalonic acid methyl ester cyclase) | Catalyzes aldol (B89426) condensation in nogalamycin formation. |
| snoaF | Ketoreductase | Further reduction steps. |
Enzymatic Transformations in Nogarol Biosynthesis (e.g., glycosylation, ring modifications)
The complexity of nogalamycin and its congeners, including nogarol and 7-deoxynogarol, arises from a series of intricate enzymatic modifications after the initial polyketide and sugar synthesis. These tailoring steps are critical for the final structure and biological activity.
Glycosylation: The attachment of the sugar units to the nogalamycinone aglycone is mediated by glycosyltransferases. Notably, nogalamycin features an unusual dual attachment of L-nogalamine, involving both an O-glycosidic linkage and a carbon-carbon bond at the C2 position of the nogalamycinone core. The glycosyltransferase SnogD has been identified as responsible for glycosylation at C1, while SnogE is involved in the attachment of L-nogalose. Interestingly, SnogN, a P450-type protein, has been surprisingly associated with the attachment of the neutral sugar L-nogalose rather than the aminosugar L-nogalamine.
Ring Modifications and Late-Stage Tailoring: Post-glycosylation modifications are crucial for the final structure of nogalamycin and its congeners. Recent research has elucidated several key enzymatic transformations:
Hydroxylation: The Rieske enzyme SnoT catalyzes the 2''-hydroxylation of L-rhodosamine, which is an initial post-glycosylation step.
Carbocyclization: SnoK, a non-heme iron and α-ketoglutarate-dependent enzyme, is responsible for an unusual C2''-C5'' carbocyclization, forming a robust C-C bond between the aminosugar and the aglycone. This challenging reaction involves the activation of an aliphatic C-H bond and its reaction with an aromatic ring system.
Epimerization: SnoN, another non-heme iron and α-ketoglutarate-dependent enzyme that shares significant sequence similarity with SnoK, catalyzes the 4''-epimerization of the sugar moiety, converting L-rhodosamine to L-nogalamine.
Table 2: Key Enzymes and Their Roles in Nogalamycin Glycosylation and Tailoring
| Enzyme | Type of Enzyme | Role in Biosynthesis |
| SnogD | Glycosyltransferase | Responsible for glycosylation at C1 of the aglycone. |
| SnogE | Glycosyltransferase | Involved in the attachment of L-nogalose. |
| SnogZ | Glycosyltransferase | Involved in nogalamycin biosynthesis; its deletion reduces yield. |
| SnoT | Rieske oxygenase | Catalyzes 2''-hydroxylation of L-rhodosamine. |
| SnoK | Non-heme iron α-ketoglutarate-dependent enzyme | Catalyzes the unusual C2''-C5'' carbocyclization. |
| SnoN | Non-heme iron α-ketoglutarate-dependent enzyme | Catalyzes 4''-epimerization of the sugar moiety. |
| SnogN | Auxiliary P450-type protein | Surprisingly associated with L-nogalose attachment. |
| SnogM | Putative O-methyltransferase | Likely involved in O-methylation reactions. |
| SnogL | Putative O-methyltransferase | Likely involved in O-methylation reactions. |
| SnogY | O-methyltransferase | Likely involved in O-methylation reactions. |
| SnoaL2 | Hydroxylase | Involved in hydroxylation. |
Genetic and Metabolic Engineering Approaches for Nogarol Congener Production
Genetic and metabolic engineering strategies have been successfully applied to enhance the production of nogalamycin and to generate novel analogs, which holds significant promise for the production of 7-deoxynogarol congeners. The elucidation of the entire nogalamycin biosynthetic gene cluster from Streptomyces nogalater has provided a robust foundation for such efforts.
One direct approach involves the overexpression of structural biosynthetic genes to increase the flux of precursor substrates. For instance, overexpression of the mtmDE genes (encoding TDP-glucose synthase and TDP-D-glucose-4,6-dehydratase) from the mithramycin pathway in S. nogalater resulted in a 50% increase in nogalamycin production. Furthermore, overexpression of the minimal polyketide synthase genes (snoa123) led to a fourfold increase in nogalamycin production. These findings demonstrate that bolstering the supply of both deoxysugar and polyketide precursors can significantly enhance product yields.
Heterologous expression of the nogalamycin gene cluster in different Streptomyces hosts, such as S. albus, has also been explored. This approach can lead to the production of hybrid compounds or novel analogs, including nogalamycin R, by modifying either the aglycone or the sugar moiety. The ability to express and manipulate these gene clusters in different microbial factories opens avenues for combinatorial biosynthesis, allowing for the creation of new chemical structures for drug screening purposes, including those structurally related to 7-deoxynogarol. Understanding the specific enzymatic steps, especially those responsible for sugar attachment and ring modifications, enables targeted genetic modifications to produce desired congeners with altered properties.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.
Preclinical Disposition and Metabolic Transformation Research
Identification of 7-Deoxynogarol as a Major Metabolite of Related Anthracyclines (e.g., menogaril)
Research has firmly established 7-Deoxynogarol as a significant product of biotransformation of the related anthracycline, menogaril (B1227130). In studies analyzing tissues, 7-Deoxynogarol was identified as the major metabolite of menogaril. nih.gov While the parent compound, menogaril, was scarcely detectable in tissue samples shortly after administration, 7-Deoxynogarol was found in significant concentrations across a wide array of organs. nih.gov
Another metabolite, N-demethylmenogaril, was also identified, but typically in fewer tissues and at lower concentrations than 7-Deoxynogarol. nih.gov This establishes the conversion to 7-Deoxynogarol as a primary metabolic fate of menogaril. The process involves the reductive loss of the hydroxyl group at the C-7 position of the anthracycline structure.
Comparative Metabolic Pathways of Nogarol Congeners in Preclinical Models
The metabolic pathways for nogarol congeners, such as menogaril and its parent compound nogalamycin (B1679386), are understood by comparing them to other well-studied anthracyclines and through direct analysis of their metabolic products. The primary metabolic transformations observed for menogaril in preclinical and clinical settings are N-demethylation and the formation of 7-deoxynogarol. nih.gov
The metabolism of anthracyclines is complex, often involving multiple enzymatic pathways primarily in the liver. d-nb.info For many anthracyclines, such as doxorubicin (B1662922), a major metabolic route is the two-electron reduction of the C-13 carbonyl group, which produces an alcohol metabolite (e.g., doxorubicinol). d-nb.infonih.gov This reaction is typically catalyzed by enzymes like carbonyl reductases. d-nb.info
While menogaril and its congeners lack the C-13 ketone, they undergo analogous reductive metabolism at the C-7 position to yield 7-deoxy metabolites. Another key pathway is N-demethylation, a common reaction for many drugs catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes. nih.govamegroups.cn
The table below provides a comparative overview of the primary metabolic pathways for menogaril versus other representative anthracyclines.
| Feature | Menogaril / Nogarol Congeners | Doxorubicin / Daunorubicin |
| Parent Compound | Menogaril | Doxorubicin |
| Primary Metabolic Reaction | Reductive deglycosidation/dehydroxylation at C-7; N-demethylation | Two-electron reduction of C-13 carbonyl group |
| Major Metabolite(s) | 7-Deoxynogarol, N-demethylmenogaril nih.gov | Doxorubicinol (alcohol metabolite) d-nb.infonih.gov |
| Enzyme Classes Implicated | Reductases, Cytochrome P450s (inferred) | Carbonyl Reductases, Aldo-keto reductases d-nb.infonih.gov |
Tissue Distribution Studies of 7-Deoxynogarol in Research Models
Studies analyzing the distribution of menogaril metabolites have provided a clear picture of where 7-Deoxynogarol accumulates. Following the administration of menogaril, 7-Deoxynogarol is extensively distributed throughout the body. scilit.com
Analysis of autopsy tissues from patients who had received menogaril showed that the highest concentrations of 7-Deoxynogarol were found in the large bowel, liver, and lung. scilit.com The liver's high concentration is consistent with its role as the primary site of drug metabolism. d-nb.info Conversely, the lowest concentrations of 7-Deoxynogarol were detected in brain tissue, suggesting limited penetration of the blood-brain barrier. scilit.com The heart tissue contained intermediate levels of the metabolite. scilit.com Research also indicated that tissue concentrations of 7-deoxynogarol appeared to be directly related to the cumulative dose of menogaril administered and inversely related to the time between the last treatment and death. nih.govscilit.com
The median tissue concentrations of 7-Deoxynogarol from one study are detailed in the interactive table below. scilit.com
| Tissue | Median Concentration (ng/g) |
| Large Bowel | 201 |
| Liver | 183 |
| Lung | 177 |
| Tumor | 166 |
| Thyroid | 158 |
| Skeletal Muscle | 151 |
| Adrenal Gland | 148 |
| Kidney | 148 |
| Heart | 142 |
| Spleen | 139 |
| Pancreas | 119 |
| Lymph Node | 118 |
| Small Bowel | 102 |
| Bone Marrow | 90 |
| Cerebellum | 29 |
| Cerebrum | 19 |
| Fat | 17 |
| Brain (general) | 16 |
Advanced Structural Characterization and Analytical Methodologies in 7 Deoxynogarol Research
X-ray Crystallography for Absolute Configuration and Conformation Analysis
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute configuration and solid-state conformation of chiral molecules. nih.gov This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unequivocal assignment of stereocenters. The analysis of single crystal structures of anthracyclines, including 7-deoxynogarol, has been a key area of investigation to understand their properties at a molecular level. nih.gov
The crystal structure of 7-deoxynogarol (as the free base) was successfully determined, providing critical insights into its molecular geometry. iucr.org The analysis revealed specific crystallographic parameters that define the arrangement of the molecules within the crystal lattice. This method relies on the phenomenon of anomalous scattering, where interactions between X-ray photons and the electrons of the atoms in a non-centrosymmetric crystal create small, but measurable, differences in the diffraction pattern. researchgate.netmit.edu These differences allow for the determination of the absolute structure. caltech.edu
Table 1: Crystallographic Data for 7-Deoxynogarol
| Parameter | Value | Reference |
|---|---|---|
| Compound | 7-Deoxynogarol (free base) | iucr.org |
| Space Group | C222₁ | iucr.org |
| a (Å) | 24.282(6) | iucr.org |
| b (Å) | 9.110(2) | iucr.org |
| c (Å) | 53.007(10) | iucr.org |
| Z | 16 | iucr.org |
| R-value | 0.109 (for 4622 data points) | iucr.org |
This table summarizes the key parameters from the X-ray diffraction analysis of 7-Deoxynogarol.
The successful determination of the crystal structure for 7-deoxynogarol was a significant achievement, contributing to a deeper understanding of the structural properties of the nogalamycin (B1679386) family of anthracyclines. nih.gov
High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation
Alongside X-ray crystallography, high-resolution spectroscopic techniques are indispensable for structural elucidation, particularly for confirming structures in solution and analyzing compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. measurlabs.com For a complex molecule like 7-Deoxynogarol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish through-bond connectivities. measurlabs.com These assignments are crucial for confirming the molecular structure deduced from other methods and for studying the molecule's conformation in solution. uzh.chwise-materials.org The chemical shifts (δ) in ppm, coupling constants (J) in Hz, and Nuclear Overhauser Effect (NOE) correlations provide data on the chemical environment, dihedral angles, and through-space proximities of atoms, respectively. uzh.ch The structure of (+)-7-deoxynogarol was confirmed through the analysis of such spectroscopic data. researchgate.net
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. msu.edu The ionization process can be "hard," causing extensive fragmentation (e.g., Electron Ionization), or "soft," preserving the molecular ion (e.g., Electrospray Ionization, ESI). wikipedia.org The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure, acting as a molecular fingerprint. github.io For 7-Deoxynogarol, MS is used to confirm the molecular weight and formula, and tandem MS (MS/MS) experiments can help to elucidate the structure of its various fragments. researchgate.netfrontlinegenomics.com
Table 2: Spectroscopic Methods in 7-Deoxynogarol Analysis
| Technique | Information Provided | Application to 7-Deoxynogarol |
|---|---|---|
| ¹H NMR | Type, number, and connectivity of protons | Elucidation of the proton framework and stereochemistry. |
| ¹³C NMR | Type and number of carbon atoms | Confirmation of the carbon skeleton. |
| 2D NMR (COSY, HMBC, etc.) | ¹H-¹H and ¹H-¹³C correlations | Complete assignment of the molecular structure and connectivity. measurlabs.com |
| HRMS | Exact mass and elemental composition | Determination of the precise molecular formula. msu.edu |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Structural confirmation and identification of substructures. labmanager.com |
This table outlines the primary spectroscopic techniques and their roles in the structural elucidation of 7-Deoxynogarol.
Chromatographic Methods for Purification, Separation, and Metabolite Identification (e.g., HPLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. unl.edu It is essential for isolating pure compounds from complex natural extracts or synthetic reaction mixtures and for identifying metabolites in biological systems. unl.edu
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the purification and analysis of non-volatile compounds like 7-Deoxynogarol. waters.com In HPLC, a sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. Separation is achieved based on the differential partitioning of the analytes between the two phases. elementlabsolutions.com
Purification and Separation: Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture, is commonly used. By optimizing parameters such as the column type, mobile phase composition (including buffers and ion-pairing agents), and temperature, baseline separation of 7-Deoxynogarol from impurities and related analogues can be achieved. waters.comelementlabsolutions.com
Metabolite Identification: The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for metabolite identification. frontlinegenomics.comnoaa.gov After separation by the LC system, the eluent is introduced into the mass spectrometer, which provides mass and structural information for each separated component. nih.gov This allows for the detection and tentative identification of metabolites of 7-Deoxynogarol in complex biological matrices, even at very low concentrations. labmanager.com
Table 3: Chromatographic Separation Principles
| Method | Principle | Relevance to 7-Deoxynogarol |
|---|---|---|
| Analytical HPLC | High-resolution separation for purity assessment and quantification. | To determine the purity of a sample of 7-Deoxynogarol. |
| Preparative HPLC | Isolation and purification of the compound on a larger scale. | To obtain highly pure 7-Deoxynogarol for further studies. waters.com |
| LC-MS | Combines the separation power of LC with the detection capabilities of MS. | To identify potential metabolites of 7-Deoxynogarol in biological samples. noaa.gov |
| Immunoaffinity Chromatography | Highly specific separation using antibodies. | A potential method for selective extraction from complex mixtures. nih.gov |
This table describes the application of various chromatographic methods in the research of 7-Deoxynogarol.
Q & A
Q. Advanced Research Focus
Variable Selection : Compare structural motifs (e.g., sugar moiety absence in 7-Deoxynogarol) and correlate with bioactivity (e.g., DNA intercalation efficiency) .
Assay Harmonization : Use identical cell lines (e.g., HepG2) and protocols to minimize confounding factors .
Data Interpretation : Apply multivariate regression to quantify the contribution of structural differences to observed effects .
What are best practices for ensuring reproducibility in 7-Deoxynogarol toxicity assays?
Q. Intermediate to Advanced Research Focus
- Standardized Protocols : Predefine endpoints (e.g., LD50, apoptosis markers) and adhere to OECD guidelines for in vitro assays.
- Environmental Controls : Monitor temperature, humidity, and CO₂ levels during cell culture, as minor deviations alter results .
- Data Transparency : Report raw data, instrumentation settings (e.g., flow cytometry voltage), and statistical parameters (e.g., p-value thresholds) in supplementary materials .
How can computational modeling enhance mechanistic studies of 7-Deoxynogarol?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., topoisomerase II). Validate with mutagenesis studies.
- QSAR Modeling : Corrogate experimental IC50 values with descriptors (e.g., logP, polar surface area) to identify activity drivers .
- Dynamic Simulations : Run MD simulations (NAMD/GROMACS) to assess conformational stability in biological membranes .
What ethical and safety considerations are critical when handling 7-Deoxynogarol in laboratory settings?
Q. Basic Research Focus
- PPE : Use nitrile gloves, safety goggles (EN166 standard), and lab coats. For aerosol-prone steps (e.g., lyophilization), wear NIOSH-approved respirators .
- Waste Management : Neutralize waste via approved chemical degradation protocols to prevent environmental release .
- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis and obtain IACUC approval .
How can researchers integrate multi-omics data to elucidate 7-Deoxynogarol’s mode of action?
Q. Advanced Research Focus
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis-related genes).
- Metabolomics : Use LC-MS to track metabolite shifts (e.g., ATP depletion) linked to bioactivity.
- Data Fusion : Apply systems biology tools (Cytoscape, STRING) to map interactions between omics layers and prioritize validation targets .
What strategies mitigate bias in literature reviews on 7-Deoxynogarol’s therapeutic potential?
Q. Intermediate Research Focus
- Source Evaluation : Prioritize peer-reviewed journals with impact factors >3.0 and avoid non-indexed platforms (e.g., blogs) .
- Contradiction Logging : Create a matrix to document conflicting findings (e.g., efficacy in murine vs. human models) and assess study quality (e.g., blinding, randomization) .
- Citation Balance : Represent null/negative results proportionally to avoid overstating benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
